Cas no 1491-09-4 (Benzo[h][1]benzothieno[3,2-b]quinoline(7CI,8CI,9CI))
1491-09-4 structure
Product Name:Benzo[h][1]benzothieno[3,2-b]quinoline(7CI,8CI,9CI)
Benzo[h][1]benzothieno[3,2-b]quinoline(7CI,8CI,9CI) Chemical and Physical Properties
Names and Identifiers
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- Benzo[h][1]benzothieno[3,2-b]quinoline(7CI,8CI,9CI)
- Benzo[h][1]benzothieno[3,2-b]quinoline
- benzo[h]benzo[4,5]thieno[3,2-b]quinoline
- Benzo(h)(1)benzothieno(3,2-b)quinoline
- 1491-09-4
- BRN 1125291
- Naphtho(2,1-e)thianaphtheno(3,2-b)pyridine
- DTXSID40164170
- 10-thia-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene
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- Inchi: 1S/C19H11NS/c1-2-6-14-12(5-1)9-10-13-11-17-19(20-18(13)14)15-7-3-4-8-16(15)21-17/h1-11H
- InChI Key: GLEGLXQUFHLTRQ-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C2=C1C=C1C=CC3C=CC=CC=3C1=N2
Computed Properties
- Exact Mass: 285.06133
- Monoisotopic Mass: 285.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 0
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1A^2
- XLogP3: 5.9
Experimental Properties
- Density: 1.2067 (rough estimate)
- Boiling Point: 533.2°Cat760mmHg
- Flash Point: 266.6°C
- Refractive Index: 1.5300 (estimate)
- PSA: 12.89
Benzo[h][1]benzothieno[3,2-b]quinoline(7CI,8CI,9CI) Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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